molecular formula C15H19F3N4O3 B2627559 4-[2-({[(Dimethylamino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine CAS No. 860650-98-2

4-[2-({[(Dimethylamino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine

Cat. No.: B2627559
CAS No.: 860650-98-2
M. Wt: 360.337
InChI Key: WHJXDKRNZWWSSU-JMIUGGIZSA-N
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Description

4-[2-({[(Dimethylamino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine is a complex organic compound that features a morpholine ring, a pyridine ring, and several functional groups including a trifluoromethyl group, a dimethylamino group, and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[(Dimethylamino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction where a halogenated pyridine derivative reacts with morpholine.

    Formation of the Ethanimidoyl Group: This step involves the reaction of the pyridine derivative with an appropriate imidoyl chloride.

    Introduction of the Dimethylamino and Carbonyl Groups: The final step involves the reaction of the intermediate with dimethylamine and a carbonylating agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are typically less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and morpholine groups on biological activity. It can serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[2-({[(Dimethylamino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the morpholine ring can participate in hydrogen bonding. The dimethylamino and carbonyl groups can also interact with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    4-[2-({[(Methylamino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine: Similar structure but with a methylamino group instead of a dimethylamino group.

    4-[2-({[(Dimethylamino)carbonyl]oxy}ethanimidoyl)-5-(fluoromethyl)-3-pyridinyl]morpholine: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 4-[2-({[(Dimethylamino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine makes it unique due to the strong electron-withdrawing effects and the increased metabolic stability provided by the trifluoromethyl group. This can result in enhanced biological activity and improved pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

[(Z)-1-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]ethylideneamino] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N4O3/c1-10(20-25-14(23)21(2)3)13-12(22-4-6-24-7-5-22)8-11(9-19-13)15(16,17)18/h8-9H,4-7H2,1-3H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJXDKRNZWWSSU-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)N(C)C)C1=C(C=C(C=N1)C(F)(F)F)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)N(C)C)/C1=C(C=C(C=N1)C(F)(F)F)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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